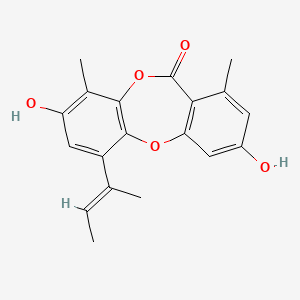

Unguinol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-5-9(2)13-8-14(21)11(4)17-18(13)23-15-7-12(20)6-10(3)16(15)19(22)24-17/h5-8,20-21H,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPIKBUIYSSQEH-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3)O)C)C(=O)O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=CC(=C(C2=C1OC3=C(C(=CC(=C3)O)C)C(=O)O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36587-59-4 | |

| Record name | Unguinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNGUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N9VTB9LFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unguinol's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguinol, a naturally occurring depsidone isolated from the fungus Aspergillus unguis, has demonstrated notable anti-cancer properties, particularly against aggressive cancer cell lines. This technical guide provides an in-depth analysis of the core mechanism of action of this compound in cancer cells. It summarizes key quantitative data, details the experimental protocols used for its evaluation, and visualizes the putative signaling pathways involved. The primary mode of action identified is the induction of cell cycle arrest at the G2/M phase, leading to a reduction in cell viability and the induction of apoptosis. This document serves as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Core Anti-Cancer Effects of this compound

This compound exhibits a multi-faceted impact on cancer cells, primarily characterized by a significant reduction in cell viability and the induction of cell cycle arrest. These effects have been quantified in the triple-negative breast cancer (TNBC) cell line, MDA-MB-231, a model known for its aggressive phenotype and resistance to conventional therapies.

Inhibition of Cancer Cell Viability

This compound reduces the viability of MDA-MB-231 cells in a concentration-dependent manner. While it does not significantly affect cell proliferation at sub-micromolar levels, its cytotoxic effects become pronounced at concentrations exceeding 50 μM.[1]

Table 1: Quantitative Data on this compound's Effect on MDA-MB-231 Cell Viability

| Parameter | Value | 95% Confidence Interval | Cell Line |

| IC50 | 81 μM | 74–89 μM | MDA-MB-231 |

Data sourced from Zwartsen et al., 2019.

Induction of Cell Cycle Arrest

A key mechanism of this compound's anti-cancer activity is its ability to halt the progression of the cell cycle. Specifically, treatment with this compound leads to a significant accumulation of cells in the G2/M phase, coupled with a reduction in the proportion of cells in the S phase. This G2/M arrest is a critical prelude to apoptotic cell death.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control (DMSO) | 0.05% (v/v) | 58.6 ± 2.4 | 18.1 ± 1.1 | 23.3 ± 1.4 |

| This compound | 100 μM | 52.8 ± 3.1 | 12.5 ± 1.2 | 34.7 ± 2.0 |

* Indicates a statistically significant difference compared to the vehicle control (p < 0.05). Data represents mean ± SEM. Sourced from Zwartsen et al., 2019.

Induction of Apoptosis

This compound has been observed to induce apoptosis in MDA-MB-231 cells.[1] Although one study reported that this induction was not statistically significant, the observed G2/M arrest is a well-established trigger for the apoptotic cascade.[1] The pro-apoptotic activity of this compound is further supported by studies on other compounds isolated from Aspergillus unguis, such as Unguisol A and Unguisol B, which induce apoptosis through the downregulation of the anti-apoptotic protein BCL2L1.

Putative Signaling Pathways

Based on the observed G2/M cell cycle arrest and the known mechanisms of related compounds, a putative signaling pathway for this compound's action can be proposed. It is hypothesized that this compound instigates a DNA damage response, leading to the activation of checkpoint kinases that ultimately block mitotic entry and trigger apoptosis.

Experimental Protocols

The following protocols are based on the methodologies described in the key literature evaluating this compound's anti-cancer effects.

Cell Culture

-

Cell Line: MDA-MB-231 (triple-negative breast cancer).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM).

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 1% L-glutamine.

-

Culture Conditions: Cells are maintained under sterile conditions at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (Resazurin-Based)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Expose cells to a range of this compound concentrations (e.g., 0-200 μM) for 72 hours. A vehicle control (e.g., 0.1% DMSO) must be included.

-

Resazurin Addition: Add resazurin solution to each well to a final concentration of 25 μg/mL.

-

Incubation: Incubate the plates for 4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence of the resorufin product using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Plate MDA-MB-231 cells in 6-well plates. After 24 hours, treat with this compound (e.g., 100 μM) or vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.

-

Data Quadrant Analysis:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Seeding and Treatment: Plate MDA-MB-231 cells in 6-well plates at a density of 400,000 cells/mL. After 24 hours, treat with this compound (100 μM) or vehicle control for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI in a linear scale.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential against triple-negative breast cancer cells by inhibiting cell viability and inducing G2/M phase cell cycle arrest, which is a precursor to apoptosis. The quantitative data and established protocols presented in this guide provide a solid foundation for further investigation.

Future research should focus on definitively elucidating the specific molecular targets and signaling pathways modulated by this compound. Investigating the potential role of the AKT pathway and Bcl-2 family proteins, as suggested by studies on related compounds, would be a logical next step. Furthermore, exploring the efficacy of this compound in other cancer types and in in vivo models is crucial for its development as a potential therapeutic agent. This detailed understanding will be instrumental in designing rational combination therapies and advancing this compound towards clinical application.

References

A Comprehensive Review of Unguinol's Biological Activities: A Technical Guide for Researchers

An In-depth Analysis of the Anticancer, Antimicrobial, Antioxidant, and Anti-inflammatory Potential of a Fungal Depsidone

Introduction

Unguinol, a depsidone-class natural product isolated from the fungus Aspergillus unguis, has garnered significant interest within the scientific community for its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive review of the existing literature on this compound's bioactivities, with a focus on its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a promising anticancer agent, particularly against triple-negative breast cancer (TNBC). Research has demonstrated that this compound exhibits cytotoxic effects and can induce cell cycle arrest and apoptosis in cancer cells.[3][4]

Quantitative Data: Cytotoxicity and Cell Cycle Arrest

In a key study investigating the effects of this compound on the triple-negative breast cancer cell line MDA-MB-231, the following quantitative data were reported:

| Biological Effect | Cell Line | Concentration | Result | Reference |

| Cell Viability Reduction | MDA-MB-231 | > 50 µM | Significant reduction in cell viability | [3][4] |

| Cell Cycle Arrest | MDA-MB-231 | 100 µM | Induction of cell cycle arrest | [3][4] |

| Apoptosis Induction | MDA-MB-231 | > 50 µM | Induced apoptosis (not statistically significant in one study) | [3][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the anticancer activity of this compound.

-

Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 2 x 104 cells/well and incubated for 24 hours.

-

Treatment: The culture medium was replaced with fresh medium containing varying concentrations of this compound (or vehicle control) and incubated for another 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.

-

Cell Seeding and Treatment: MDA-MB-231 cells were seeded in 6-well plates and treated with this compound (100 µM) or vehicle control for 48 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways

While the precise signaling pathways modulated by this compound in cancer cells are still under investigation, the induction of cell cycle arrest and apoptosis suggests potential interference with key regulatory pathways such as the p53 and MAPK signaling pathways, which are commonly affected by natural product anticancer agents. Further research is required to elucidate the specific molecular targets of this compound.

Experimental workflow for evaluating the anticancer activity of this compound.

Antimicrobial Activity

This compound is a member of the depsidone class of compounds, many of which, isolated from Aspergillus unguis, have demonstrated significant antimicrobial properties.[5][6] While specific MIC values for this compound against a wide range of microorganisms are not extensively documented in publicly available literature, related depsidones from the same fungal source have shown potent activity.

Quantitative Data: Antimicrobial Activity of Related Depsidones

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of depsidones closely related to this compound, isolated from Aspergillus unguis.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Emeguisin A | Staphylococcus aureus | 0.5 | [7] |

| Aspersidone | Staphylococcus aureus | 0.5 | [7] |

| Emeguisin A | Methicillin-resistant S. aureus (MRSA) | 0.5 | [7] |

| Aspersidone | Methicillin-resistant S. aureus (MRSA) | 0.5 | [7] |

| Emeguisin A | Cryptococcus neoformans | 0.5 | [7] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 105 CFU/mL.

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action

The antibacterial mechanism of depsidones is thought to involve the disruption of the bacterial cell wall and membrane integrity, leading to leakage of cellular contents and ultimately cell death. Further studies are needed to confirm the specific mechanism of this compound.

Potential antimicrobial mechanisms of action for this compound.

Antioxidant Activity

Depsidones, as a class of phenolic compounds, are known to possess antioxidant properties due to their ability to scavenge free radicals. While specific quantitative antioxidant data for this compound is limited, the general antioxidant potential of depsidones has been reported.

Experimental Protocols

Standard assays to evaluate the antioxidant activity of natural compounds like this compound include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

-

Reaction Mixture: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH radical.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

-

IC50 Calculation: The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is calculated.

-

FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and FeCl3·6H2O solution.

-

Reaction: An aliquot of the this compound solution is mixed with the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C.

-

Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 595 nm. The antioxidant capacity is determined by comparing the absorbance to a standard curve of a known antioxidant.

Anti-inflammatory Activity

The anti-inflammatory potential of depsidones has been suggested, and this activity is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Experimental Protocol: Lipoxygenase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of lipoxygenase enzyme and its substrate (e.g., linoleic acid) are prepared in a suitable buffer.

-

Inhibition Assay: this compound at various concentrations is pre-incubated with the lipoxygenase enzyme.

-

Reaction Initiation: The reaction is initiated by adding the substrate.

-

Product Formation Measurement: The formation of the product (hydroperoxides) is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

-

IC50 Calculation: The IC50 value, the concentration of this compound required to inhibit 50% of the lipoxygenase activity, is determined.

Potential anti-inflammatory mechanism of this compound via inhibition of LOX and COX pathways.

Conclusion

This compound, a depsidone isolated from Aspergillus unguis, demonstrates a range of promising biological activities. Its anticancer effects, particularly against triple-negative breast cancer, are the most well-documented, with clear evidence of cytotoxicity and cell cycle arrest. While direct quantitative data for its antimicrobial, antioxidant, and anti-inflammatory activities are still emerging, the known bioactivities of related depsidones from the same fungal source suggest significant potential in these areas as well.

This technical guide provides a foundational understanding of this compound's biological activities for researchers and drug development professionals. Further in-depth studies are warranted to fully elucidate the mechanisms of action, identify specific molecular targets, and explore the full therapeutic potential of this intriguing natural product. The detailed experimental protocols and signaling pathway diagrams presented herein serve as a valuable resource for designing future investigations into the multifaceted biological landscape of this compound.

References

- 1. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial and Cytotoxic Phenolic Polyketides from Two Marine-Derived Fungal Strains of Aspergillus unguis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

An In-depth Technical Guide to the Discovery and Isolation of Unguinol from Aspergillus unguis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguinol, a depsidone-class secondary metabolite produced by the fungus Aspergillus unguis, has garnered significant interest within the scientific community for its notable biological activities, including potent anticancer and antibacterial properties. First reported in 1970, this natural product continues to be a subject of research for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its fermentation, extraction, and purification, and presents its spectroscopic data for identification. Furthermore, this document elucidates the molecular mechanisms underlying its anticancer effects, specifically its role in inducing apoptosis and cell cycle arrest, supported by signaling pathway diagrams.

Introduction

Aspergillus unguis, a fungus belonging to the Aspergillus section Nidulantes, is a rich source of diverse secondary metabolites.[1] Found in both terrestrial and marine environments, this species has been a focal point for natural product discovery.[1] Among the plethora of compounds isolated from A. unguis, the depsidone this compound stands out for its significant biological activities.[2] Since its initial discovery, numerous studies have explored its potential as a therapeutic agent, particularly in oncology and infectious diseases. This guide aims to provide a detailed technical resource for researchers and professionals involved in the discovery and development of natural product-based drugs.

Discovery and Biosynthesis

The first isolation of this compound from Aspergillus unguis was documented in 1970.[2] It belongs to the depsidone class of polyketides, which are characterized by a dibenzo-α-pyrone ring system. The biosynthesis of depsidones in A. unguis is proposed to occur through the oxidative coupling of depsides, which are formed from the condensation of orcinol derivatives and orsellinic acid.[3]

Experimental Protocols

The isolation of this compound from Aspergillus unguis involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are based on established methodologies for the isolation of secondary metabolites from fungal cultures.

Fungal Culture and Fermentation

-

Strain: Aspergillus unguis (e.g., ATCC 10073).

-

Media: Potato Dextrose Agar (PDA) for initial culture and a liquid medium for large-scale fermentation. A suitable liquid medium is Bennett's medium (g/L: glucose 10, tryptone 2, yeast extract 1, beef extract 1, glycerol 5, in natural sea salts solution 3.2%).[4]

-

Fermentation Conditions:

-

Inoculate PDA plates with A. unguis spores and incubate at 28°C for 7 days.[4]

-

Aseptically transfer agar plugs containing mycelia into a seed culture flask containing Bennett's broth.[4]

-

Incubate the seed culture at 28°C on a rotary shaker at 140 rpm for 7 days.[4]

-

For mass production, inoculate larger fermentation vessels containing the same liquid medium with the seed culture.[4]

-

Incubate for an appropriate period (typically 7-21 days) at 28°C with agitation to ensure proper aeration and growth.[4]

-

Extraction of this compound

-

Separate the fungal mycelia from the culture broth by filtration.[4]

-

Extract the culture broth twice with an equal volume of ethyl acetate (EtOAc).[5]

-

Extract the mycelia separately with EtOAc (e.g., 3 x 1 L of EtOAc for the mycelia from a 10 L culture).[4]

-

Combine all EtOAc extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[5]

Chromatographic Purification

A bioassay-guided fractionation approach is often employed to isolate this compound, where fractions are tested for their biological activity (e.g., antibacterial or cytotoxic) to guide the purification process.[6][7][8]

-

Initial Fractionation (VLC or Column Chromatography):

-

Sephadex LH-20 Chromatography:

-

Further purify the active fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.[9]

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Spectroscopic Data for this compound

| Data Type | Values |

| ¹H NMR (500 MHz, CD₃OD) | δ (ppm): 6.70 (1H, d, J=2.0 Hz), 6.62 (1H, d, J=2.0 Hz), 6.25 (1H, s), 5.40 (1H, t, J=7.0 Hz), 3.85 (3H, s), 3.40 (2H, d, J=7.0 Hz), 2.35 (3H, s), 1.75 (3H, s), 1.68 (3H, s) |

| ¹³C NMR (125 MHz, CD₃OD) | δ (ppm): 168.0, 163.5, 161.0, 145.0, 143.0, 138.0, 132.0, 125.0, 118.0, 115.0, 112.0, 110.0, 105.0, 60.0, 25.0, 22.0, 18.0, 16.0 |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z [M-H]⁻: 371.1137 (Calculated for C₂₀H₁₉O₇: 371.1131)[10] |

Table 2: Biological Activity of this compound

| Activity | Cell Line/Organism | Value | Reference |

| Cytotoxicity (IC₅₀) | MDA-MB-231 (Triple-negative breast cancer) | > 50 µM | [11] |

| Cell Cycle Arrest | MDA-MB-231 | Induces arrest at 100 µM | [11] |

| Antibacterial (MIC) | Staphylococcus aureus | Not specified | [2] |

| Antifungal (MIC) | Candida albicans | Not specified | [2] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway

The following diagram outlines the proposed biosynthetic pathway for depsidones, including this compound.

Signaling Pathways of Anticancer Activity

This compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest.

This compound is reported to induce apoptosis, although the precise molecular mechanism is not fully elucidated in the available literature, it is known to involve the intrinsic pathway.[11]

This compound has been shown to induce cell cycle arrest in cancer cells.[11] While the specific molecular targets are still under investigation, a general pathway for G1/S phase arrest is depicted below.

Conclusion

This compound, a depsidone from Aspergillus unguis, continues to be a promising natural product for drug discovery and development. Its demonstrated anticancer and antibacterial activities warrant further investigation into its therapeutic potential. This technical guide provides a foundational resource for researchers, offering detailed protocols for its isolation and characterization, along with an overview of its biological effects and proposed mechanisms of action. Future research should focus on elucidating the specific molecular targets of this compound to fully understand its therapeutic potential and to enable the development of novel derivatives with enhanced efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Polyketides and Meroterpenes from the Marine-Derived Fungi Aspergillus unguis 158SC-067 and A. flocculosus 01NT-1.1.5 and Their Cytotoxic and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Isolation, Structural Characterization, and Biosynthetic Pathway of Unguisin from the Marine-Derived Fungus Aspergillus candidus [mdpi.com]

- 6. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bioassay-Guided Fractionation with Antimalarial and Antimicrobial Activities of Paeonia officinalis [mdpi.com]

- 10. Eugenol [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Unguinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguinol, a depsidone-class natural product isolated from the marine-derived fungus Aspergillus unguis, has garnered interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It details the proposed enzymatic steps, precursor molecules, and key chemical transformations. This document summarizes the available data, outlines relevant experimental methodologies, and presents visual representations of the biosynthetic logic to support further research and development efforts in the fields of natural product chemistry, synthetic biology, and drug discovery.

Introduction

Depsidones are a class of polyphenolic compounds characterized by a dibenzo-α-pyrone skeleton with an ether linkage. This compound is a prominent member of this class, produced by the marine fungus Aspergillus unguis.[2] The biosynthesis of such complex natural products is of significant interest as it can provide routes for the biocatalytic or synthetic production of novel analogs with improved therapeutic properties. Current evidence suggests that the biosynthesis of this compound proceeds via the condensation of two key polyketide precursors, orsellinic acid and an orcinol derivative, to form a depside intermediate, which then undergoes intramolecular oxidative coupling to yield the characteristic depsidone core.[2] This pathway is distinct from the alternative benzophenone-grisadienedione route observed for some other fungal polyketides.[2]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process. The currently accepted proposed pathway is detailed below and illustrated in the accompanying diagram.

Precursor Synthesis: Orsellinic Acid and Orcinol Derivatives

The biosynthesis of this compound commences with the formation of its fundamental building blocks, which are themselves products of the polyketide pathway.

-

Orsellinic Acid Synthesis: Orsellinic acid is a classic fungal polyketide synthesized by a non-reducing polyketide synthase (NR-PKS).[3] This enzyme utilizes acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. The resulting tetraketide intermediate undergoes cyclization and aromatization to yield orsellinic acid. While the specific orsellinic acid synthase in Aspergillus unguis has not been characterized, homologous enzymes have been identified in other fungi.[3]

-

Orcinol Derivative Synthesis: The second precursor is a derivative of orcinol, such as aspergillusphenol A.[2] The biosynthesis of these orcinol derivatives is also believed to be initiated by a PKS, likely utilizing a different set of starter and extender units to achieve structural diversity.

Depside Formation

The next crucial step is the esterification of orsellinic acid with the orcinol derivative to form a depside intermediate. This condensation reaction links the two aromatic rings through an ester bond. The specific enzyme catalyzing this step in this compound biosynthesis has not yet been identified but is a key area for future research.

Intramolecular Oxidative Coupling

The final and defining step in the formation of the this compound depsidone core is an intramolecular oxidative coupling of the depside intermediate. This reaction forms an ether linkage between the two aromatic rings, creating the characteristic tricyclic structure of depsidones. This type of transformation is commonly catalyzed by cytochrome P450 monooxygenases in fungal secondary metabolism.[4][5] These enzymes are known for their ability to perform highly specific and often regio- and stereoselective oxidations.[4][5] The co-isolation of depside intermediates alongside this compound from cultures of Aspergillus unguis provides strong evidence for this proposed pathway.[2]

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetic parameters or metabolic flux analysis, for the enzymes directly involved in the this compound biosynthetic pathway in Aspergillus unguis. However, to provide a relevant frame of reference, the following table summarizes kinetic data for an orsellinic acid synthase (ORS) identified in the plant Rhododendron dauricum.[6] It is important to note that these values are from a different organism and a type III PKS, and thus may not be directly comparable to the fungal type I PKS involved in this compound biosynthesis.

| Substrate | Product | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |

| Acetyl-CoA | Orcinol | 5.8 ± 0.3 | 0.014 ± 0.0003 | 2,432 | [6] |

| Acetyl-CoA | Orsellinic Acid | 21.1 ± 1.1 | 0.0024 ± 0.0001 | 114 | [6] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of standard and advanced techniques in natural product chemistry and molecular biology. Below are generalized protocols for key experiments that would be instrumental in fully characterizing this pathway.

General Experimental Procedures for Isolation and Structure Elucidation

-

Fungal Cultivation and Extraction: Aspergillus unguis is cultured in a suitable liquid or solid medium. The culture is then extracted with an organic solvent such as ethyl acetate to isolate the secondary metabolites.[7]

-

Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, including vacuum liquid chromatography (VLC) and high-performance liquid chromatography (HPLC), to purify this compound and its biosynthetic intermediates.[7]

-

Structure Determination: The chemical structures of the isolated compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and High-Resolution Mass Spectrometry (HRMS).[8]

Isotopic Labeling Studies

To confirm the precursor-product relationships in the biosynthetic pathway, feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled acetate) can be performed. The incorporation and distribution of the label in this compound and its intermediates are then analyzed by NMR or mass spectrometry.

Identification and Characterization of Biosynthetic Genes

-

Genome Mining: The genome of Aspergillus unguis can be sequenced and analyzed to identify the biosynthetic gene cluster (BGC) responsible for this compound production. This involves searching for genes encoding key enzymes like PKS and cytochrome P450s.

-

Gene Knockout and Heterologous Expression: To verify the function of candidate genes, targeted gene knockouts can be created in Aspergillus unguis. The resulting mutants would be analyzed for their inability to produce this compound. Conversely, the candidate genes can be expressed in a heterologous host, such as Aspergillus niger or yeast, to confirm their role in the biosynthesis.[3]

Caption: Generalized experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid framework for understanding the formation of this intriguing depsidone. The pathway likely involves the condensation of orsellinic acid and an orcinol derivative to a depside, followed by an intramolecular oxidative coupling to form the final product. While this model is supported by the co-isolation of key intermediates, further research is required to fully elucidate the enzymatic machinery involved. Future work should focus on the identification and characterization of the specific polyketide synthases, the condensing enzyme, and the cytochrome P450 responsible for the key steps in Aspergillus unguis. A detailed understanding of this pathway will not only advance our knowledge of fungal natural product biosynthesis but also open avenues for the engineered production of novel depsidones with potential therapeutic applications.

References

- 1. Evaluation of anti-tumour properties of two depsidones - this compound and Aspergillusidone D - in triple-negative MDA-MB-231 breast tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 enzymes in fungal natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The depsidones from marine sponge-derived fungus Aspergillus unguis IB151 as an anti-MRSA agent: Molecular docking, pharmacokinetics analysis, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Depsidone Derivatives and a Cyclopeptide Produced by Marine Fungus Aspergillus unguis under Chemical Induction and by Its Plasma Induced Mutant - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Unguinol's Activity Against Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Unguinol, a naturally occurring depsidone, has emerged as a compound of interest for its potential anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's activity against TNBC, with a specific focus on the MDA-MB-231 cell line. This document summarizes key quantitative data, details experimental methodologies, and visualizes putative biological pathways to serve as a resource for researchers and professionals in oncology drug development.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of this compound on the triple-negative breast cancer cell line MDA-MB-231 have been evaluated in scientific studies. The key quantitative findings are summarized below for clear comparison.

| Parameter | Cell Line | Value | Reference |

| IC50 (72h) | MDA-MB-231 | 81 µM (95% CI: 74-89 µM) | [1] |

Table 1: Cytotoxicity of this compound in Triple-Negative Breast Cancer Cells

| Endpoint | Cell Line | Concentration | Observation | Reference |

| Cell Viability | MDA-MB-231 | > 50 µM | Reduced cell viability | [1][2] |

| Apoptosis | MDA-MB-231 | 60 µM and 80 µM | Increased apoptosis (not statistically significant) | [1] |

| Cell Cycle Arrest | MDA-MB-231 | 100 µM | G2/M phase arrest | [1][2] |

Table 2: Cellular Effects of this compound on Triple-Negative Breast Cancer Cells

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the study by Zwartsen et al., 2019.

Cell Culture

The human triple-negative breast cancer cell line MDA-MB-231 was used for all described experiments. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

MDA-MB-231 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

-

The culture medium was then replaced with fresh medium containing various concentrations of this compound (typically ranging from 0 to 100 µM) or vehicle control (e.g., DMSO).

-

After 72 hours of incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.

-

The plates were incubated for an additional 4 hours at 37°C.

-

The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the vehicle-treated control cells. The IC50 value was calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

MDA-MB-231 cells were seeded in 6-well plates at a density of 2.5 x 10^5 cells/well and incubated for 24 hours.

-

Cells were treated with this compound (e.g., 60 µM and 80 µM) or vehicle control for 48 hours.

-

Both floating and adherent cells were collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's instructions.

-

The cells were incubated in the dark for 15 minutes at room temperature.

-

The stained cells were analyzed by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

-

MDA-MB-231 cells were seeded in 6-well plates and treated with this compound (e.g., 100 µM) or vehicle control for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

The fixed cells were washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

After incubation for 30 minutes at 37°C in the dark, the DNA content of the cells was analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms and signaling pathways through which this compound exerts its anti-cancer effects in triple-negative breast cancer are not yet fully elucidated. However, based on its observed biological activities (cytotoxicity, apoptosis, and cell cycle arrest) and the known mechanisms of other depsidones, a putative mechanism can be proposed. Depsidones have been shown to modulate key signaling pathways involved in cancer progression, such as NF-κB, Nrf2, and STAT3 in other cancer types.

Hypothetical Signaling Pathway of this compound in TNBC

The following diagram illustrates a hypothetical signaling pathway for this compound's action in TNBC, integrating the observed cellular effects with potential molecular targets. It is important to note that this pathway is speculative and requires further experimental validation.

Caption: Hypothetical mechanism of this compound in TNBC cells.

Experimental Workflow for Investigating this compound's Activity

The following diagram outlines a typical experimental workflow to characterize the anti-cancer activity of a compound like this compound against a cancer cell line.

References

Unguinol: A Fungal Depsidone with Diverse Bioactivity as a Natural Product Lead Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Unguinol, a depsidone-class natural product isolated from fungi such as Aspergillus unguis, has emerged as a promising lead compound in drug discovery. Its diverse biological activities, including antibacterial, anticancer, and herbicidal properties, have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the role of this compound as a versatile scaffold for the development of novel therapeutic agents. It delves into its antibacterial and anticancer activities, its mechanism of action as an enzyme inhibitor, and the structure-activity relationships (SAR) of its synthetic derivatives. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this area.

Introduction

Natural products have historically been a rich source of inspiration for the development of new drugs.[1][2][3][4] The unique and complex chemical structures of these compounds provide a diverse chemical space for identifying novel pharmacophores. This compound, a fungal metabolite, is one such natural product that has demonstrated a wide range of biological activities.[5] Initially recognized for its antibacterial properties, subsequent studies have revealed its potential as an anticancer agent and a herbicide.[6] This guide aims to consolidate the current knowledge on this compound and its derivatives, highlighting its potential as a lead compound for the development of next-generation therapeutics.

Antibacterial Activity and Structure-Activity Relationship (SAR)

This compound itself exhibits modest antibacterial activity. However, its chemical scaffold has proven to be an excellent starting point for the semisynthesis of more potent derivatives.[7][8][9][10][11][12] A significant body of research has focused on modifying the this compound core to enhance its antibacterial efficacy, particularly against drug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).

Quantitative Antibacterial Activity Data

Semisynthetic modifications of this compound have led to the identification of derivatives with potent antibacterial activity. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antibacterial potency. The following table summarizes the MIC values of this compound and some of its most potent derivatives against various bacterial strains.

| Compound | Modification | Test Organism | MIC (µg/mL) |

| This compound | - | Staphylococcus aureus (MSSA) | >128 |

| This compound | - | Staphylococcus aureus (MRSA) | >128 |

| 3-O-(2-fluorobenzyl)this compound | 3-OH benzylation | S. aureus (MSSA) | 0.25 - 1 |

| 3-O-(2,4-difluorobenzyl)this compound | 3-OH benzylation | S. aureus (MSSA) | 0.25 - 1 |

| 3-O-(2-fluorobenzyl)this compound | 3-OH benzylation | S. aureus (MRSA) | 0.25 - 1 |

| 3-O-(2,4-difluorobenzyl)this compound | 3-OH benzylation | S. aureus (MRSA) | 0.25 - 1 |

| Benzguinol A | Butenyl side chain modification | S. aureus (MSSA) | 0.25 - 1 |

| Benzguinol B | Butenyl side chain modification | S. aureus (MRSA) | 0.25 - 1 |

Data compiled from multiple sources.[8][10]

Structure-Activity Relationship (SAR) of this compound Derivatives

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for antibacterial activity. The key findings are summarized in the diagram below.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Evaluation of anti-tumour properties of two depsidones – this compound and Aspergillusidone D – in triple-negative MDA-MB-231 breast tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. goldbio.com [goldbio.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Eugenol-Induced Autophagy and Apoptosis in Breast Cancer Cells via PI3K/AKT/FOXO3a Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Semisynthesis and biological evaluation of a focused library of this compound derivatives as next-generation antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unlocking the Antibacterial Potential of Unguinol: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers are exploring novel chemical scaffolds to develop next-generation antibiotics. One such promising scaffold is unguinol, a fungal depsidone with notable antibacterial properties. A comprehensive analysis of the structure-activity relationship (SAR) of thirty-four this compound derivatives has provided critical insights for designing more potent antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide synthesizes the key findings, experimental methodologies, and potential mechanisms of action of these derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

Structure-Activity Relationship of this compound Derivatives: A Tale of Two Generations

Initial SAR studies focused on semisynthetic modifications of the this compound core at several key positions: the two free hydroxyl groups (3-OH and 8-OH), three aromatic positions (C-2, C-4, and C-7), the butenyl side chain, and the depsidone ester linkage. The in vitro biological evaluation of fifteen first-generation analogues against a panel of bacteria, fungi, and mammalian cells laid the groundwork for a basic SAR of the this compound pharmacophore.[1]

Key takeaways from the first-generation analogues revealed that modifications at the 3-OH and 8-OH positions, as well as the butenyl side chain, significantly influenced antibacterial activity. This initial screen paved the way for the rational design of a second generation of nineteen analogues aimed at enhancing antibacterial potency.[1]

The second-generation derivatives, particularly those with substitutions at the 3-OH position, yielded the most promising results. Specifically, the introduction of a benzyl group at this position, and further substitution on the benzyl ring with fluorine atoms, led to a remarkable increase in antibacterial activity. The two lead compounds, 3-O-(2-fluorobenzyl)this compound and 3-O-(2,4-difluorobenzyl)this compound , demonstrated potent activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 μg/mL.[1]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the first and second-generation this compound derivatives against a panel of microorganisms.

Table 1: MIC Values of First-Generation this compound Derivatives (μg/mL)

| Compound | Modification | S. aureus (ATCC 25923) | S. aureus (MRSA) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) | A. fumigatus (ATCC 204305) |

| This compound | - | 4 | 4 | 2 | >32 | >32 | 16 | 8 |

| 2a | 3-O-Acetyl | >32 | >32 | >32 | >32 | >32 | >32 | >32 |

| 2b | 8-O-Acetyl | 16 | 16 | 8 | >32 | >32 | >32 | >32 |

| 2c | 3,8-di-O-Acetyl | >32 | >32 | >32 | >32 | >32 | >32 | >32 |

| 3a | 3-O-Methyl | 8 | 8 | 4 | >32 | >32 | >32 | >32 |

| 3b | 8-O-Methyl | 16 | 16 | 8 | >32 | >32 | >32 | >32 |

| 3c | 3,8-di-O-Methyl | >32 | >32 | >32 | >32 | >32 | >32 | >32 |

| 4a | C-2 Bromo | 4 | 4 | 2 | >32 | >32 | 16 | 8 |

| 4b | C-4 Bromo | 4 | 4 | 2 | >32 | >32 | 16 | 8 |

| 4c | C-7 Bromo | 4 | 4 | 2 | >32 | >32 | 16 | 8 |

| 5 | C-2,4,7-tribromo | 8 | 8 | 4 | >32 | >32 | >32 | >32 |

| 6a | Reduced butenyl | 4 | 4 | 2 | >32 | >32 | 16 | 8 |

| 6b | Oxidized butenyl | 8 | 8 | 4 | >32 | >32 | >32 | >32 |

| 7 | Ring-opened | >32 | >32 | >32 | >32 | >32 | >32 | >32 |

| 8 | 3-O-Benzyl | 0.25 | 0.25 | 0.125 | >32 | >32 | >32 | >32 |

Data extracted from Morshed et al., 2021.

Table 2: MIC Values of Second-Generation this compound Derivatives (μg/mL)

| Compound | Modification | S. aureus (ATCC 25923) | S. aureus (MRSA) | B. subtilis (ATCC 6633) |

| 9a | 3-O-(2-Fluorobenzyl) | 0.25 | 0.25 | 0.125 |

| 9b | 3-O-(3-Fluorobenzyl) | 0.5 | 0.5 | 0.25 |

| 9c | 3-O-(4-Fluorobenzyl) | 0.5 | 0.5 | 0.25 |

| 9d | 3-O-(2,4-Difluorobenzyl) | 0.25 | 0.25 | 0.125 |

| 9e | 3-O-(2-Chlorobenzyl) | 0.5 | 0.5 | 0.25 |

| 9f | 3-O-(4-Chlorobenzyl) | 1 | 1 | 0.5 |

| 9g | 3-O-(2-Bromobenzyl) | 1 | 1 | 0.5 |

| 9h | 3-O-(4-Bromobenzyl) | 2 | 2 | 1 |

| 9i | 3-O-(2-Iodobenzyl) | 2 | 2 | 1 |

| 9j | 3-O-(4-Iodobenzyl) | 4 | 4 | 2 |

| 10a | 8-O-(2-Fluorobenzyl) | 4 | 4 | 2 |

| 10b | 8-O-(2,4-Difluorobenzyl) | 4 | 4 | 2 |

| 11a | 3-O-Propargyl | 2 | 2 | 1 |

| 11b | 8-O-Propargyl | 8 | 8 | 4 |

| 12a | 3-O-Allyl | 1 | 1 | 0.5 |

| 12b | 8-O-Allyl | 4 | 4 | 2 |

| 13 | 3,8-di-O-Allyl | >32 | >32 | >32 |

| 14 | 3-O-Crotyl | 1 | 1 | 0.5 |

| 15 | 3-O-Prenyl | 1 | 1 | 0.5 |

Data extracted from Morshed et al., 2021. Only Gram-positive bacteria are shown as no activity was observed against Gram-negative bacteria and fungi for the second-generation compounds.

Experimental Protocols

The synthesis and evaluation of this compound derivatives involved a series of well-defined experimental protocols.

General Synthetic Methodology

The semisynthesis of this compound derivatives was primarily achieved through Williamson ether synthesis, acetylation, and bromination reactions. The starting material, this compound, was isolated from fungal cultures.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to prepare an inoculum suspension, which was adjusted to a specific turbidity corresponding to a known cell density.

-

Preparation of Microplates: The compounds were serially diluted in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well was inoculated with the prepared microbial suspension.

-

Incubation: The plates were incubated under specific conditions (temperature and time) suitable for the growth of the test organism.

-

Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of action for this compound and its derivatives is yet to be fully elucidated, the primary antibacterial effect is likely attributed to the disruption of the bacterial cell membrane. This is a common mechanism for many phenolic natural products. The increased lipophilicity of the active benzylated derivatives may facilitate their partitioning into and disruption of the bacterial cell membrane's lipid bilayer.

Furthermore, some depsidones have been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway in eukaryotic cells. While this is a key inflammatory pathway in mammals, it is plausible that this compound derivatives could interact with analogous signaling or regulatory pathways in bacteria, or that their membrane-disrupting effects could trigger downstream signaling cascades leading to cell death.

Logical Relationship of SAR Findings

The SAR data can be logically structured to highlight the key determinants of antibacterial activity.

Conclusion

The systematic investigation into the SAR of this compound derivatives has successfully identified key structural features that govern their antibacterial potency. The 3-O-benzylated derivatives, particularly those bearing fluoro-substituents, have emerged as highly promising leads for the development of new antibiotics against MRSA. Future research should focus on elucidating the precise molecular mechanism of action of these compounds and evaluating their efficacy and safety in preclinical in vivo models. This body of work underscores the value of natural product scaffolds in the discovery of novel antimicrobial agents.

References

Unguinol's Inhibitory Effects on Specific Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguinol, a depsidone secondary metabolite isolated from marine-derived fungi such as Aspergillus unguis, has demonstrated notable bioactivity, including enzyme inhibition. This technical guide provides a comprehensive overview of the current knowledge regarding this compound's inhibitory effects on specific enzymes. The primary focus is on its well-characterized inhibition of Pyruvate Phosphate Dikinase (PPDK), a key enzyme in C4 plant photosynthesis, making this compound a potential herbicide candidate. Additionally, this guide explores preliminary findings on its inhibitory action against Aromatase, an enzyme crucial in estrogen biosynthesis and a target for breast cancer therapy. Other potential enzymatic targets, including bile salt hydrolase and phospholipase A2, are also mentioned, although quantitative data remains limited. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Inhibition of Pyruvate Phosphate Dikinase (PPDK)

This compound has been identified as a potent inhibitor of Pyruvate Phosphate Dikinase (PPDK), an enzyme essential for the C4 photosynthetic pathway in many plants.[1] This inhibitory action positions this compound as a potential selective herbicide.[1]

Quantitative Inhibition Data

The inhibitory activity of this compound against PPDK has been quantified through detailed kinetic studies. The IC50 value and various inhibition constants (Ki) have been determined, elucidating the mechanism of inhibition.

| Parameter | Value | Substrate(s) | Type of Inhibition | Source |

| IC50 | 42.3 ± 0.8 μM | - | - | [1] |

| Kiu | 67.3 ± 14.4 μM | Pyruvate | Mixed Noncompetitive | [1] |

| Kic | 52.0 ± 33.6 μM | Pyruvate | Mixed Noncompetitive | [1] |

| Kiu | 122.3 ± 52.0 μM | ATP | Mixed Noncompetitive | [1] |

| Kic | 140.6 ± 143.7 μM | ATP | Mixed Noncompetitive | [1] |

| Kiu | 1,070 ± 14.4 μM | Phosphate | Uncompetitive | [1] |

Experimental Protocol: PPDK Activity Assay (Coupled Spectrophotometric Method)

The inhibitory effect of this compound on PPDK is typically determined using a coupled enzyme spectrophotometric assay.[1] The activity of PPDK is measured by monitoring the oxidation of NADH at 340 nm. The assay relies on the conversion of phosphoenolpyruvate (PEP) to pyruvate by PPDK, which is then coupled to the reduction of pyruvate to lactate by lactate dehydrogenase (LDH), consuming NADH in the process.

Materials and Reagents:

-

Purified PPDK enzyme

-

This compound (test compound)

-

Phosphoenolpyruvate (PEP)

-

Adenosine monophosphate (AMP)

-

Pyrophosphate (PPi)

-

Lactate Dehydrogenase (LDH)

-

NADH

-

Assay Buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, PEP, AMP, PPi, LDH, and NADH in a 96-well plate.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control (DMSO without this compound).

-

Enzyme Addition: Initiate the reaction by adding the purified PPDK enzyme to all wells.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of NADH oxidation is proportional to the PPDK activity.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percentage of inhibition for each this compound concentration relative to the solvent control. The IC50 value is then calculated by fitting the dose-response data to a suitable sigmoidal model. Kinetic parameters (Ki) are determined by measuring the reaction rates at varying substrate and inhibitor concentrations and fitting the data to the appropriate inhibition models (e.g., Michaelis-Menten for mixed and uncompetitive inhibition).

Signaling Pathway and Workflow Diagrams

Inhibition of Aromatase

Preliminary studies have indicated that this compound may also inhibit aromatase, a key enzyme in the biosynthesis of estrogens. Aromatase inhibitors are a critical class of drugs for the treatment of hormone-receptor-positive breast cancer.

Quantitative Inhibition Data

A study utilizing a co-culture system of human primary breast adipose fibroblasts and T47D breast tumor cells reported an IC50 value for this compound's inhibition of aromatase activity.

| Parameter | Value | Cell System | Source |

| IC50 | 9.7 μM | Co-culture of T47D cells and human breast adipose fibroblasts | [2] |

Note: Further details on the type of inhibition and kinetic parameters (Ki) are not yet available in the literature.

Experimental Protocol: Aromatase Activity Assay (Co-culture Model)

The reported inhibitory effect of this compound on aromatase was determined in a co-culture system designed to mimic the tumor microenvironment.

General Principle:

This type of assay typically involves co-culturing hormone-responsive breast cancer cells (e.g., T47D) with primary human breast adipose fibroblasts, which are a natural source of aromatase. The conversion of an androgen substrate (e.g., testosterone) to estradiol by aromatase in the fibroblasts stimulates the proliferation of the estrogen-receptor-positive cancer cells. The inhibitory effect of a test compound is measured by the reduction in cancer cell proliferation.

Outline of a Potential Protocol:

-

Cell Culture: Establish a co-culture of T47D breast cancer cells and primary human breast adipose fibroblasts.

-

Treatment: Treat the co-cultures with a suitable androgen substrate (e.g., testosterone) and varying concentrations of this compound.

-

Incubation: Incubate the cells for a defined period (e.g., 5 days) to allow for estrogen production and subsequent cell proliferation.

-

Proliferation Assay: Assess the proliferation of the T47D cells using a standard method, such as a colorimetric assay (e.g., MTT or crystal violet) or by measuring DNA content.

-

Data Analysis: Determine the percentage of inhibition of cell proliferation for each this compound concentration compared to the control (androgen treatment without inhibitor). Calculate the IC50 value from the dose-response curve.

Signaling Pathway Diagram

Other Potential Enzyme Targets

The scientific literature suggests that this compound and its derivatives may interact with other enzymes, although detailed inhibitory data is currently scarce.

-

Bile Salt Hydrolase: this compound has been reported to inhibit bile salt hydrolase, an enzyme involved in the metabolism of bile acids in the gut microbiota. However, quantitative data such as IC50 or Ki values have not been published.

-

Phospholipase A2: Some derivatives of this compound have been noted to exhibit inhibition of phospholipase A2, an enzyme family involved in inflammation and signal transduction.[1] Specific inhibitory data for this compound itself against this enzyme is not yet available.

Further research is required to characterize the inhibitory effects of this compound on these and potentially other enzymes to fully understand its pharmacological profile.

Conclusion

This compound demonstrates significant and well-characterized inhibitory activity against pyruvate phosphate dikinase, highlighting its potential as a novel herbicide. The detailed kinetic data provides a strong foundation for further development in this area. The preliminary findings of aromatase inhibition are intriguing and warrant more in-depth investigation, including determination of the inhibition mechanism and kinetic parameters. As research into the bioactivities of this compound continues, a broader understanding of its enzymatic targets will be crucial for harnessing its therapeutic or agrochemical potential. This guide serves as a current repository of knowledge to aid researchers in these endeavors.

References

Methodological & Application

Application Notes and Protocols: Antibacterial Susceptibility Testing of Unguinol using MIC Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguinol, a depsidone first isolated from Aspergillus unguis, has demonstrated potential as an antibacterial agent.[1][2][3] Preliminary studies indicate that it possesses inhibitory activity against certain bacteria, including the plant pathogen Xanthomonas citri, where it has been shown to cause rapid permeabilization of the cell membrane.[4] To facilitate further research and development of this compound as a potential therapeutic, standardized methods for evaluating its antibacterial efficacy are essential.

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[5][6] This assay is a fundamental technique in drug discovery and clinical microbiology for quantifying the potency of an antimicrobial compound.[5]

Principle of the MIC Assay

The broth microdilution MIC assay involves challenging a standardized suspension of a test bacterium with serial dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of bacterial growth is determined, typically by visual inspection of turbidity or by measuring optical density.[6][7] The lowest concentration of this compound that shows no visible growth is recorded as the MIC value.[5][7]

Data Presentation

Quantitative results from the MIC assay should be recorded systematically to allow for clear interpretation and comparison. The following table provides a template for presenting MIC data for this compound against a panel of bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Gentamicin] |

| Staphylococcus aureus ATCC 29213 | Gram-positive | ||

| Enterococcus faecalis ATCC 29212 | Gram-positive | ||

| Escherichia coli ATCC 25922 | Gram-negative | ||

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | ||

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) Isolate | Gram-positive |

Note: The above table is a template. Researchers should select bacterial strains relevant to their specific research focus.

Experimental Protocols

This section details the materials and step-by-step methodology for performing the broth microdilution MIC assay to determine the antibacterial susceptibility of this compound. Adherence to established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) is recommended for ensuring reproducibility and comparability of results.[8]

Materials

-

This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)[1]

-

Bacterial strains (e.g., from ATCC or clinical isolates)

-

Spectrophotometer or microplate reader

-

Sterile saline (0.85% NaCl)

-

Positive control antibiotic (e.g., Gentamicin, Vancomycin)

-

Solvent control (e.g., DMSO)

-

Sterile pipettes and tips

-

Incubator (35 ± 2°C)[10]

Protocol for Broth Microdilution MIC Assay

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer at 625 nm (absorbance of 0.08-0.13). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][11]

2. Preparation of this compound Dilutions in the Microtiter Plate: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. b. In the first column of wells, add 100 µL of the this compound stock solution to the 100 µL of broth, creating the highest concentration to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will result in a range of this compound concentrations. d. Column 11 will serve as the growth control (no this compound), and Column 12 will be the sterility control (no bacteria). A solvent control should also be included to ensure the solvent used to dissolve this compound does not inhibit bacterial growth at the concentrations used.

3. Inoculation of the Microtiter Plate: a. Add 100 µL of the standardized bacterial inoculum (prepared in step 1d) to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12). b. The final volume in each well will be 200 µL.

4. Incubation: a. Cover the microtiter plate with a lid or sealing film. b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[10]

5. Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). b. Optionally, the optical density (OD) can be read using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the growth control.

Visualizations

Experimental Workflow for MIC Assay

The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and anti-Xanthomonas citri activity of this compound produced by Aspergillus unguis CBMAI 2140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. protocols.io [protocols.io]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Assessing the Anticancer Potential of Unguinol Through Apoptosis Induction

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Unguinol, a depsidone extracted from the fungus Aspergillus unguis, has emerged as a compound of interest in oncology research. Preliminary studies suggest that this compound possesses cytotoxic properties against cancer cells, with apoptosis, or programmed cell death, being a key mechanism of its anticancer activity.[1] This document provides a detailed overview of the methodologies used to assess this compound-induced apoptosis, offering researchers a guide to evaluating its potential as a therapeutic agent.

Recent research has highlighted the potential of depsidones in cancer treatment. For instance, a study on the triple-negative breast cancer cell line MDA-MB-231 demonstrated that this compound reduces cell viability at concentrations above 50 μM and can induce apoptosis.[1] Furthermore, at a concentration of 100 μM, this compound was observed to cause cell cycle arrest in these cells.[1] While the pro-apoptotic effect in this particular study was not statistically significant, it points towards a potential mechanism of action that warrants further investigation.[1] Supporting this direction, two novel compounds also isolated from Aspergillus unguis, named Unguisol A and Unguisol B, have been shown to induce early apoptosis in MDA-MB-231 breast cancer cells. Their mechanism involves the downregulation of BCL2L1 mRNA, a member of the anti-apoptotic Bcl-2 family.[2]

This application note details key assays for quantifying apoptosis, including Annexin V/Propidium Iodide (PI) staining, Caspase-Glo® 3/7 Assay, and the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Data Presentation: Quantitative Analysis of Apoptosis

Due to the limited availability of extensive quantitative data specifically for this compound, the following tables include hypothetical data based on preliminary findings and results from studies on structurally related or functionally analogous compounds. This serves to illustrate how data from the described assays can be effectively presented.

Table 1: this compound-Induced Apoptosis in MDA-MB-231 Cells (Annexin V/PI Assay)

| This compound Conc. (µM) | Treatment Time (hrs) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Control) | 48 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 50 | 48 | 70.8 ± 3.5 | 15.6 ± 2.2 | 13.6 ± 1.9 |

| 100 | 48 | 45.3 ± 4.1 | 30.1 ± 3.3 | 24.6 ± 2.8 |

| 150 | 48 | 20.7 ± 2.9 | 45.9 ± 4.5 | 33.4 ± 3.7 |

Table 2: Caspase-3/7 Activation in Response to this compound Treatment

| This compound Conc. (µM) | Treatment Time (hrs) | Relative Luminescence Units (RLU) | Fold Increase in Caspase-3/7 Activity |

| 0 (Control) | 24 | 15,340 ± 1,250 | 1.0 |

| 50 | 24 | 48,970 ± 3,800 | 3.2 |

| 100 | 24 | 95,100 ± 7,200 | 6.2 |

| 150 | 24 | 150,330 ± 11,500 | 9.8 |

Table 3: DNA Fragmentation in this compound-Treated Cells (TUNEL Assay)

| This compound Conc. (µM) | Treatment Time (hrs) | % TUNEL-Positive Nuclei |

| 0 (Control) | 48 | 1.8 ± 0.4 |

| 50 | 48 | 12.5 ± 1.9 |

| 100 | 48 | 28.7 ± 3.1 |

| 150 | 48 | 49.2 ± 4.6 |

Experimental Protocols & Methodologies

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V.[1] Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[1]

Protocol:

-

Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 150 µM) for the desired time period (e.g., 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

-